

# Application Notes and Protocols for AOC 1001 (del-desiran) in Animal Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AVX 13616

Cat. No.: B605707

[Get Quote](#)

Disclaimer: No publicly available information was found for a compound designated "**AVX 13616**." It is presumed that this may be an internal, non-public identifier or a typographical error. This document provides detailed application notes and protocols for AOC 1001 (del-desiran), a clinical-stage therapeutic with publicly available preclinical data, as a representative example for researchers, scientists, and drug development professionals.

## Introduction to AOC 1001 (del-desiran)

AOC 1001, also known as delpacibart etedesiran (del-desiran), is an investigational antibody-oligonucleotide conjugate (AOC) designed to treat myotonic dystrophy type 1 (DM1).<sup>[1][2][3][4]</sup> DM1 is a genetic disorder caused by a toxic gain-of-function messenger RNA (mRNA) produced from the DMPK gene.<sup>[1][5]</sup> AOC 1001 is engineered to address the root cause of DM1 by specifically reducing the levels of the pathogenic DMPK mRNA.<sup>[1][3][6][7]</sup>

The therapeutic consists of a monoclonal antibody that targets the human transferrin receptor 1 (TfR1), which is highly expressed on muscle cells.<sup>[1][2][6]</sup> This antibody is conjugated to a small interfering RNA (siRNA) that targets the DMPK mRNA for degradation.<sup>[1][2][6]</sup> This innovative approach allows for the targeted delivery of the siRNA payload to muscle tissues, a significant challenge for traditional RNA therapeutics.<sup>[5][8]</sup>

## Mechanism of Action

The mechanism of action of AOC 1001 involves a multi-step process that leverages receptor-mediated endocytosis to deliver the siRNA payload to the muscle cells.

[Click to download full resolution via product page](#)

Figure 1: Mechanism of Action of AOC 1001. This diagram illustrates the pathway from extracellular binding to intracellular degradation of the target mRNA.

## Dosage and Administration in Animal Models

Preclinical studies, primarily in non-human primates (NHPs), have been crucial in establishing the safety and efficacy profile of AOC 1001 before its advancement into human clinical trials.[\[9\]](#) These studies have demonstrated a dose-dependent and durable reduction of DMPK RNA in a variety of muscle tissues, including skeletal, cardiac, and smooth muscles.[\[1\]](#)[\[3\]](#)[\[5\]](#)[\[7\]](#)[\[10\]](#)

### Summary of Preclinical Dosage in Non-Human Primates

| Parameter                      | Details                                                                            | Reference                                                      |
|--------------------------------|------------------------------------------------------------------------------------|----------------------------------------------------------------|
| Animal Model                   | Non-Human Primate (NHP)                                                            | <a href="#">[9]</a>                                            |
| Route of Administration        | Intravenous (IV) Infusion                                                          | <a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a> |
| Dosage Range (siRNA component) | 1 mg/kg, 2 mg/kg, 4 mg/kg, 6 mg/kg                                                 | <a href="#">[8]</a> <a href="#">[14]</a> <a href="#">[15]</a>  |
| Frequency                      | Single and multiple ascending doses                                                | <a href="#">[11]</a>                                           |
| Key Findings                   | Favorable safety profile, dose-dependent reduction of DMPK mRNA in muscle tissues. | <a href="#">[9]</a> <a href="#">[14]</a>                       |

## Experimental Protocols

The following protocols are representative methodologies based on publicly available information on the preclinical and clinical development of AOC 1001. These should be adapted based on specific experimental goals and institutional guidelines.

## General Workflow for a Preclinical Efficacy Study

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [jettfoundation.org](http://jettfoundation.org) [jettfoundation.org]
- 2. [horizonscandb.pcori.org](http://horizonscandb.pcori.org) [horizonscandb.pcori.org]
- 3. Avidity Biosciences Announces Positive AOC 1001 Long-term Data Showing Reversal of Disease Progression in People Living with Myotonic Dystrophy Type 1 Across Multiple Endpoints; Same Key Endpoints Agreed for Phase 3 HARBOR™ Trial - BioSpace [biospace.com]
- 4. [musculardystrophynews.com](http://musculardystrophynews.com) [musculardystrophynews.com]
- 5. Avidity Announces Positive AOC 1001 Phase 1/2 MARINA Data Demonstrating First-Ever Successful Targeted Delivery of RNA to Muscle - Revolutionary Advancement for the Field of RNA Therapeutics [drug-dev.com]
- 6. DM1 | Avidity Biosciences [aviditybiosciences.com]
- 7. Avidity Biosciences Announces Positive Topline Data from AOC 1001 Phase 1/2 MARINA™ Trial Demonstrating Functional Improvement, Disease Modification and Favorable Safety and Tolerability Profile in People Living with Myotonic Dystrophy Type 1 [prnewswire.com]
- 8. [jettfoundation.org](http://jettfoundation.org) [jettfoundation.org]
- 9. Avidity Biosciences Announces Updates on the Pipeline and Platform at Virtual Investor and Analyst Event [prnewswire.com]
- 10. [myotonic.org](http://myotonic.org) [myotonic.org]
- 11. [mdaconference.org](http://mdaconference.org) [mdaconference.org]
- 12. [musculardystrophynews.com](http://musculardystrophynews.com) [musculardystrophynews.com]
- 13. [hra.nhs.uk](http://hra.nhs.uk) [hra.nhs.uk]
- 14. [filecache.investorroom.com](http://filecache.investorroom.com) [filecache.investorroom.com]
- 15. [aviditybiosciences.com](http://aviditybiosciences.com) [aviditybiosciences.com]

- To cite this document: BenchChem. [Application Notes and Protocols for AOC 1001 (del-desiran) in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b605707#avx-13616-dosage-and-administration-in-animal-models>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)